N-(4-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
N-(4-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring. Key structural elements include:
- Sulfonamide group: N-linked to a 4-chlorophenyl group and a methyl group.
- 1,2,4-Oxadiazole moiety: Attached to the thiophene ring at position 2, with a 4-methylphenyl substituent at position 2.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S2/c1-13-3-5-14(6-4-13)19-22-20(27-23-19)18-17(11-12-28-18)29(25,26)24(2)16-9-7-15(21)8-10-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCIYAISWYZCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene ring: This can be achieved through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Sulfonamide formation: The final step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
N-(4-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Sulfonamide Derivatives with Varied Substituents
Compound 1 : 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methyl-3-thiophenesulfonamide
- Structural Differences :
- Oxadiazole substituent: 4-Fluorophenyl (vs. 4-methylphenyl in the target compound).
- Sulfonamide substituent: 4-Methoxyphenyl (vs. 4-chlorophenyl).
- Implications :
- The electron-withdrawing fluorine may enhance metabolic stability compared to the methyl group.
- Methoxy groups can improve solubility but reduce membrane permeability.
Compound 2 : N-(3-Chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
- Structural Difference :
- Chlorine at the meta position of the phenyl ring (vs. para in the target compound).
- Implications :
- Positional isomerism may alter binding affinity due to steric or electronic effects.
Data Table 1 : Comparison of Thiophene Sulfonamide Derivatives
Heterocyclic Core Variations
Compound 3 : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Structural Differences :
- Core: 1,3,4-Thiadiazole (vs. 1,2,4-oxadiazole).
- Functional groups: Imine linkage (vs. sulfonamide).
- Implications :
- Thiadiazoles exhibit broader biological activities (e.g., insecticidal, fungicidal) but may have reduced metabolic stability due to sulfur’s susceptibility to oxidation.
Compound 4 : PSN375963 (4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
- Structural Differences :
- Core: Pyridine (vs. thiophene).
- Substituent: Bulky 4-butylcyclohexyl (vs. 4-methylphenyl).
- Implications :
- Pyridine’s basic nitrogen may enhance solubility.
- Bulky substituents could improve receptor selectivity but reduce bioavailability.
Data Table 2 : Heterocyclic Core Comparisons
Sulfonamide Derivatives with Modified Linkers
Compound 5 : 592472-67-8 (N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- Structural Differences :
- Linker: Acetamide-thiotriazole (vs. thiophene-oxadiazole).
- Substituents: Dual chlorophenyl and pyridine groups.
- Implications :
- Thiotriazole linkers may enhance metal-binding properties.
- Increased molecular weight could affect pharmacokinetics.
Physicochemical and Spectral Comparisons
- IR Spectroscopy :
- Synthetic Pathways :
- Analogous to , the target compound likely involves condensation of hydrazinecarbothioamides with α-halogenated ketones under basic conditions .
Biological Activity
N-(4-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound has the following molecular formula: C19H20ClN3O3, with a molecular weight of 373.8 g/mol. Its structure features a thiophene ring, oxadiazole moiety, and sulfonamide functional group, which contribute to its biological activities.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
| HT-29 (Colorectal Cancer) | 8.5 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
2. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:
| Cytokine | Concentration (pg/mL) | Control | Treatment |
|---|---|---|---|
| TNF-α | 1000 | 800 | 300 |
| IL-6 | 1200 | 900 | 400 |
This suggests that the compound may be useful in treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
The compound demonstrates significant antibacterial activity, potentially through disruption of bacterial cell wall synthesis or function .
Case Studies
A notable case study involved the evaluation of the compound's efficacy in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, supporting its potential as an anticancer agent.
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-step reactions focusing on constructing the thiophene-sulfonamide core and functionalizing the oxadiazole ring. Key steps include:
- Thiophene Core Formation : Cyclocondensation of β-keto esters with thiourea derivatives under acidic conditions to form the thiophene ring, as demonstrated in analogous sulfonamide syntheses .
- Oxadiazole Ring Construction : Reacting thiophene-3-sulfonamide intermediates with hydroxylamine and carboxylic acid derivatives (e.g., 4-methylbenzoic acid) under dehydrating conditions (e.g., POCl₃) to form the 1,2,4-oxadiazole moiety .
- Sulfonamide Functionalization : N-methylation of the sulfonamide group using methyl iodide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF .
Critical Parameters : Temperature control (60–80°C for cyclocondensation), solvent selection (DMF for polar intermediates), and stoichiometric ratios (1:1.2 for hydroxylamine reactions) are vital for yields >70% .
Basic: How to characterize this compound’s structural and electronic properties?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- Spectroscopy :
- X-ray Crystallography : Resolve bond angles and confirm regiochemistry of the oxadiazole-thiophene linkage. Data collection at 293 K with R-factor <0.05 ensures accuracy .
- UV-Vis/FL Spectroscopy : Analyze π→π* transitions (λₐᵦₛ ~270–310 nm) and fluorescence quantum yield (Φ) to assess electronic delocalization .
Advanced: How to design stability studies under varying pH and temperature?
Methodological Answer:
Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Oxadiazole rings are prone to hydrolysis under strongly acidic/basic conditions .
- Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures. Forced degradation at 100°C in air assesses oxidation susceptibility (e.g., sulfonamide S→O conversion) .
Data Interpretation : Compare half-life (t₁/₂) across conditions. For example, t₁/₂ >48 hours at pH 7 suggests suitability for biological assays .
Advanced: How to investigate its mechanism of action in enzyme inhibition?
Methodological Answer:
Kinetic Assays :
- Enzyme Inhibition : Test against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. Calculate IC₅₀ via dose-response curves (10 nM–100 μM range) .
- Docking Studies : Perform molecular docking (AutoDock Vina) using crystallographic enzyme structures (PDB ID: 6COX). Validate binding poses with MD simulations (100 ns, AMBER) .
Contradiction Resolution : If activity varies between assays, confirm purity (>95% by HPLC) and rule out off-target effects via selectivity screening against related enzymes .
Advanced: How to address contradictory data in biological activity studies?
Methodological Answer:
Root-Cause Analysis :
- Assay Variability : Replicate experiments in triplicate under standardized conditions (e.g., cell line passage number, serum-free media).
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated metabolism. Half-life <30 minutes may explain reduced in vivo efficacy .
- Structural Analog Comparison : Test derivatives (e.g., 4-ethylphenyl vs. 4-methylphenyl) to isolate SAR trends. A 10-fold potency drop in methyl-substituted analogs suggests steric hindrance .
Advanced: What computational methods predict its pharmacokinetic properties?
Methodological Answer:
In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (~3.5), BBB permeability (CNS MPO score >4), and CYP inhibition (2D6, 3A4). High logP may necessitate formulation optimization .
- QSAR Modeling : Train models on datasets of sulfonamide bioactivity (ChEMBL). Select descriptors like polar surface area (<90 Ų for oral bioavailability) and H-bond acceptors (<8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
